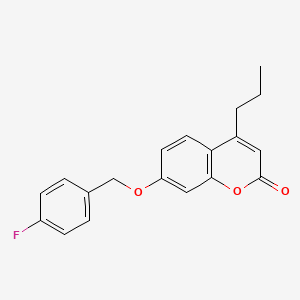

![molecular formula C15H14N2O6 B2693989 3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034391-53-0](/img/structure/B2693989.png)

3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Notably, the Pd-catalyzed arylation is employed to establish the aporphine framework. Additionally, Noyori asymmetric hydrogenation followed by diastereoselective resolution ensures excellent enantioselectivity. This strategy has been successfully applied to the total synthesis of various benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids, including aporphines , coptisines , and dibenzopyrrocolines .

Molecular Structure Analysis

The molecular structure of 3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione comprises a central oxazolidine ring and a benzo[d][1,3]dioxole moiety. The latter contributes to its unique properties and biological activity .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as aza-Michael addition , Bischler–Napieralski reaction , and N-arylation . These reactions allow for the efficient synthesis of related compounds, demonstrating the versatility of the synthetic route .

Scientific Research Applications

Hypoglycemic Agents

Oxazolidine-2,4-diones, possessing oxazole-based side chains, have been identified as potent hypoglycemic agents. Studies have shown that these compounds are capable of lowering blood glucose levels in genetically obese mouse models. The introduction of benzofuran structural elements into these compounds significantly enhances their in vivo potency, suggesting their potential application in diabetes management (Dow et al., 1991).

Antimicrobial Agents

The synthesis and evaluation of novel oxazolidinones as potential antimicrobial agents have been reported. Oxazolidinones, both mononuclear and condensed with other heterocyclics, exhibit a variety of biological activities. Certain derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Aspergillus niger and Candida albicans, suggesting their utility in addressing microbial infections (Devi et al., 2013).

Agricultural Fungicides

Oxazolidinones have found applications in agriculture as fungicides. Famoxadone, for example, is an oxazolidinone fungicide commercialized for controlling plant pathogens that infect a wide range of crops. It represents a new class of fungicides that offer excellent control of diseases caused by Ascomycete, Basidiomycete, and Oomycete classes, highlighting the chemical's significance in plant protection and food security (Sternberg et al., 2001).

Anticancer Research

Oxazolidinone derivatives have also been explored for their potential anticancer properties. Novel N-benzyl aplysinopsin analogs, including oxazolidin-2,4-diones, have been synthesized and evaluated for in vitro cytotoxicity against a panel of human tumor cell lines. Some compounds exhibited potent growth inhibition and cytotoxicity against specific cancer cell lines, such as melanoma and ovarian cancer cells, indicating their promise as lead compounds in anticancer drug development (Penthala et al., 2011).

properties

IUPAC Name |

3-[[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c18-13-7-21-15(20)17(13)6-9-4-16(5-9)14(19)10-1-2-11-12(3-10)23-8-22-11/h1-3,9H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWXOOVMGPKXJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CN4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2693907.png)

![3-(3-fluorophenyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2693910.png)

![3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B2693911.png)

![7-(furan-2-yl)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693914.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2693919.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2693922.png)

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methylpyridine](/img/structure/B2693925.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2693927.png)